2-Ethylhexyl chloroacetate

Description

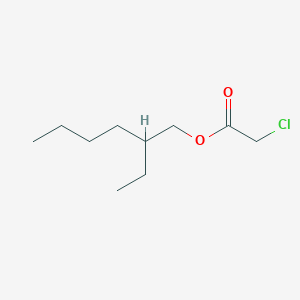

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl 2-chloroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO2/c1-3-5-6-9(4-2)8-13-10(12)7-11/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBQQHUYQKGPLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-58-4 | |

| Record name | Chloroacetic acid, 2-ethylhexyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Overview of the Compound S Significance in Organic Synthesis and Chemical Transformations

In the field of organic synthesis, 2-Ethylhexyl chloroacetate (B1199739) is recognized as a versatile building block. The presence of a chlorine atom, a competent leaving group, facilitates nucleophilic substitution reactions, enabling the introduction of the 2-ethylhexyloxycarbonylmethyl moiety into a variety of molecular scaffolds.

A significant application of 2-Ethylhexyl chloroacetate is in the synthesis of organosulfur compounds. It serves as a key precursor for 2-ethylhexyl thioglycolate, which is utilized as a stabilizer in certain polymers. The synthesis is typically achieved through the reaction of 2-Ethylhexyl chloroacetate with a sulfur nucleophile, such as sodium hydrosulfide (B80085), under controlled conditions. google.com

Table 1: Synthesis of 2-Ethylhexyl Thioglycolate An illustrative example of a nucleophilic substitution reaction involving 2-Ethylhexyl chloroacetate.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Ethylhexyl chloroacetate | Sodium Hydrosulfide / H₂S | Methanol | 10 ± 2 | ~89 | google.com |

Furthermore, 2-Ethylhexyl chloroacetate is implicated in the production of certain agrochemicals. For example, it is a reactant in a patented method for the synthesis of the herbicide 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate. google.com While the patent details a multi-step process starting from chloroacetic acid, the direct alkylation of phenoxides with haloacetates like 2-Ethylhexyl chloroacetate represents a common synthetic strategy.

The reactivity profile of 2-Ethylhexyl chloroacetate also suggests its potential use in the synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry. Although specific examples detailing the use of 2-Ethylhexyl chloroacetate are not prevalent in widely accessible literature, the analogous reactivity of ethyl chloroacetate offers valuable insight. For instance, ethyl chloroacetate is known to react with thiourea (B124793) to form pseudothiohydantoin, a five-membered heterocyclic ring system. orgsyn.org This reaction proceeds via an initial alkylation of the thiourea followed by an intramolecular condensation.

Chemical Reactivity and Transformation Pathways of 2 Ethylhexyl Chloroacetate

Nucleophilic Substitution Reactions and Derivative Synthesis

2-Ethylhexyl chloroacetate (B1199739) is a versatile chemical intermediate characterized by its reactivity in nucleophilic substitution reactions. The presence of a chlorine atom on the carbon alpha to the carbonyl group makes it an electrophilic substrate susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the synthesis of numerous derivatives. The general mechanism involves the displacement of the chloride ion, a good leaving group, by a nucleophile.

A significant application of 2-ethylhexyl chloroacetate is in the synthesis of 2-ethylhexyl thioglycolate, also known as isooctyl thioglycolate. This transformation is a cornerstone for the production of organotin stabilizers used in the polymer industry. The synthesis is typically a multi-step process that proceeds with high yield. google.com

The mechanism consists of two primary stages:

Bunte Salt Formation: 2-Ethylhexyl chloroacetate undergoes a nucleophilic substitution reaction with sodium thiosulfate (B1220275) (Na₂S₂O₃). guidechem.comsmolecule.com In this SN2 reaction, the thiosulfate anion attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride ion to form the sodium S-(2-ethylhexyloxycarbonylmethyl) thiosulfate, the Bunte salt intermediate. rsc.org This step is often facilitated by a phase transfer catalyst. guidechem.com

Hydrolysis and Reduction: The formed Bunte salt is then hydrolyzed, typically under acidic conditions, to yield the thiol. guidechem.comrsc.org Subsequent reduction, for instance with zinc powder, can be employed to produce the final product, thioglycollic acid-2-ethyl hexyl ester. google.com

The table below summarizes typical reaction conditions found in patent literature for the key steps in this synthesis.

| Step | Reactants | Molar Ratio | Solvent/Catalyst | Temperature & Time | Yield | Source |

| Esterification | Mono Chloro Acetic Acid, 2-Ethylhexyl Alcohol | 1 : 1.05–1.2 | Sulfuric acid catalyst | 100–150 °C, 1–3h | 96.5% | google.com |

| Bunte Salt Formation | 2-Ethylhexyl Chloroacetate, Sodium Thiosulfate | 1 : 1.0–1.2 | Fatty alcohols (C₁₂–C₁₈) or refluxing conditions | Reflux, 0.5–2h | Not specified | smolecule.comgoogle.com |

| Hydrolysis/Reduction | Bunte Salt, Acid, Zinc Powder | Not specified | Not specified | ≤40 °C to 60 °C, 0.5–1.5h | Not specified | google.com |

| Hydrosulphide Route | 2-Ethylhexyl Chloroacetate, NaSH, H₂S | 1 : 0.93 (NaSH) | Methanol | 10±2 °C, ~1.6h | 97.4% | google.com |

2-Ethylhexyl chloroacetate can serve as a precursor for the synthesis of N-substituted chloroacetamide derivatives. This transformation is achieved through the aminolysis of the ester. In this reaction, an amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the substitution of the 2-ethylhexyloxy group and the formation of an amide bond.

While specific literature detailing this reaction for 2-ethylhexyl chloroacetate is sparse, the process is a general and well-established method for converting other chloroacetate esters, like ethyl chloroacetate, into chloroacetamides. For example, chloroacetamide itself can be prepared by treating ethyl chloroacetate with cold aqueous ammonia (B1221849). orgsyn.org The reaction involves the addition of ammonia to the ester, followed by the elimination of ethanol (B145695). orgsyn.org Similarly, a range of N-alkyl/aryl chloroacetamides can be synthesized by reacting various primary or secondary amines with chloroacetyl chloride or an appropriate chloroacetate ester. ijpsr.info By analogy, reacting 2-ethylhexyl chloroacetate with a desired amine would yield the corresponding N-substituted 2-chloroacetamide (B119443) and 2-ethylhexanol as a byproduct.

As an alkylating agent, 2-ethylhexyl chloroacetate can be used in N-alkylation reactions to introduce the 2-ethylhexyloxycarbonylmethyl group onto a nitrogen atom. This reaction is a type of nucleophilic substitution where a nitrogen-containing compound (such as an amine or a nitrogen heterocycle) acts as the nucleophile.

The reactivity of the C-Cl bond allows for the alkylation of various NH-containing substrates. General procedures for N-alkylation using the analogous ethyl chloroacetate often employ a base to deprotonate the nitrogen, enhancing its nucleophilicity. researchgate.net Common conditions include using bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as acetone (B3395972) or dimethylformamide (DMF). researchgate.net For instance, benzotriazole (B28993) can be N-alkylated with ethyl chloroacetate in the presence of potassium carbonate and acetone to yield the corresponding substituted acetates. growingscience.com This methodology is broadly applicable, suggesting 2-ethylhexyl chloroacetate can be used in a similar capacity to synthesize a variety of N-alkylated products.

The electrophilic nature of 2-ethylhexyl chloroacetate allows it to react with a variety of other nucleophiles beyond those already discussed. evitachem.com These SN2 reactions expand its utility as a synthetic intermediate. The reactivity of the α-chloro ester is a key feature, though it is generally less reactive than its α-bromo or α-iodo counterparts. smolecule.comnih.gov

Key reactions with other nucleophiles include:

Reaction with Cyanide: Nucleophilic attack by a cyanide ion (e.g., from NaCN or KCN) displaces the chloride to form 2-ethylhexyl cyanoacetate. This reaction is analogous to that of 2-ethylhexyl 2-bromoacetate. smolecule.com

Reaction with Azide (B81097): Reaction with sodium azide (NaN₃) introduces the azido (B1232118) group, forming 2-ethylhexyl azidoacetate. This reaction has been documented for ethyl chloroacetate, which reacts with sodium azide in a water/methylene chloride system. google.com

Hydrolysis: Under basic or acidic conditions, the ester bond can be hydrolyzed. Basic hydrolysis with a reagent like sodium hydroxide (B78521) yields sodium chloroacetate and 2-ethylhexanol, while acidic hydrolysis produces chloroacetic acid and 2-ethylhexanol. smolecule.com

Reaction with Thiols: Thiolates, being potent nucleophiles, can react to displace the chloride, forming thioether derivatives.

The table below summarizes the expected products from the reaction of 2-ethylhexyl chloroacetate with various nucleophiles.

| Nucleophile | Reagent Example | Product | Source (by Analogy) |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 2-Ethylhexyl cyanoacetate | smolecule.com |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-Ethylhexyl azidoacetate | google.com |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Chloroacetic acid (after acidification) and 2-Ethylhexanol | smolecule.com |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 2-Ethylhexyl (phenylthio)acetate |

Formation of Thioglycollate Esters (e.g., Thioglycollic acid-2-ethyl hexyl ester)

Degradation Mechanisms and Environmental Pathways Involving 2-Ethylhexyl Chloroacetate

2-Ethylhexyl chloroacetate is not typically released directly into the environment in large quantities; however, it has been identified as a significant degradation byproduct of other widely used chemicals, particularly in water treatment scenarios.

A primary environmental pathway for the formation of 2-ethylhexyl chloroacetate is the degradation of the common sunscreen agent 2-ethylhexyl-4-methoxycinnamate (EHMC) in the presence of chlorine-based disinfectants like sodium hypochlorite (B82951) (NaOCl). researchgate.netnih.govnih.gov This process is particularly relevant in environments such as swimming pools where both sunscreen residues and chlorine are present. nih.gov

The reaction involves an electrophilic attack by hypochlorous acid (HOCl) on the carbon-carbon double bond of the cinnamate (B1238496) moiety in EHMC. researchgate.netnih.gov This leads to the cleavage of the C=C bond, resulting in the formation of several smaller molecules, including 2-ethylhexyl chloroacetate and 4-methoxybenzaldehyde (B44291) derivatives. nih.gov The formation of 2-ethylhexyl chloroacetate has been confirmed through gas chromatography-mass spectrometry (GC-MS) analysis of EHMC reaction mixtures with NaOCl. researchgate.netresearchgate.net

Once formed in an aquatic environment, 2-ethylhexyl chloroacetate can undergo further degradation. A likely pathway is hydrolysis, which would break the ester bond to form 2-ethylhexanol and chloroacetic acid. nih.gov Chloroacetic acid is a known phytotoxic substance, indicating that the degradation of EHMC can lead to the formation of environmentally problematic compounds. nih.gov While there are no widespread environmental monitoring reports on the occurrence of 2-ethylhexyl chloroacetate itself, its role as a disinfection byproduct highlights a potential source of chloroacetic acids in aquatic systems. nih.govd-nb.info

Formation as a Product of Chlorination-Induced Degradation of Complex Esters

2-Ethylhexyl chloroacetate has been identified as a breakdown product resulting from the chlorination of more complex ester compounds, notably the sunscreen agent 2-ethylhexyl-4-methoxycinnamate (EHMC). researchgate.netscience.gov When EHMC reacts with sodium hypochlorite (NaOCl), a common disinfectant, it undergoes degradation that leads to the formation of several smaller molecules, including 2-ethylhexyl chloroacetate. researchgate.neticm.edu.pl This process is of environmental relevance as EHMC is a widely used UV filter found in personal care products and can enter aquatic environments through wastewater and recreational activities. icm.edu.plnih.gov The reaction pathways involve the cleavage of the parent molecule, yielding chlorinated byproducts. researchgate.netscience.gov

Hypochlorite-Mediated Cleavage Mechanisms (e.g., C=C bond cleavage)

The formation of 2-ethylhexyl chloroacetate from EHMC in the presence of hypochlorite (HOCl) is primarily attributed to the cleavage of the carbon-carbon double bond (C=C) in the cinnamate structure. researchgate.netscience.gov Studies utilizing density functional theory (DFT) have shown that an electrophilic attack by HOCl on this C=C bridge is highly favorable. researchgate.netscience.gov This electrophilic addition is considered the likely initial step in the degradation cascade. researchgate.netscience.gov Following this initial attack, the molecule fragments, resulting in the formation of several products, including 2-ethylhexyl chloroacetate and various chlorinated aromatic compounds like 1-chloro-4-methoxybenzene. researchgate.netresearchgate.net

Influence of Ultraviolet Radiation on Degradation Byproduct Formation

The presence of ultraviolet (UV) radiation can significantly alter the degradation pathway of EHMC when it reacts with hypochlorite. researchgate.netscience.gov Surprisingly, studies have shown that the combination of EHMC, hypochlorite, and UV radiation (EHMC/HOCl/UV) can lead to the formation of fewer breakdown products compared to the reaction carried out in the absence of UV light. researchgate.netscience.gov For instance, one study noted that while 2-ethylhexyl chloroacetate was formed in the EHMC/HOCl system, it was not detected in the EHMC/HOCl/UV mixture. researchgate.net After an extended reaction time of five hours in the presence of UV radiation, the primary observed metabolite was Z-EHMC (the cis-isomer of the parent compound), with a significant reduction in the variety of other chlorinated byproducts. icm.edu.pljeeng.net This suggests that UV radiation promotes different transformation pathways, such as photoisomerization, which may compete with or alter the C=C bond cleavage mechanism that produces 2-ethylhexyl chloroacetate. icm.edu.pl

Analysis of Degradation Byproducts in Environmental Matrices

The identification and analysis of 2-ethylhexyl chloroacetate and other degradation byproducts are typically performed in laboratory settings that simulate environmental conditions. researchgate.neticm.edu.pl Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used to detect these reaction products. researchgate.netscience.gov Researchers have found that because the treatment of EHMC with hypochlorite leads to products that are more polar than the parent compound, the use of polar extracting agents like dichloromethane (B109758) or ethyl acetate/n-hexane mixtures yields better results for identifying the chlorinated byproducts. researchgate.netscience.govresearchgate.net While the parent compound, EHMC, has been detected in various environmental matrices including river water, wastewater, and sewage sludge, the specific analysis for 2-ethylhexyl chloroacetate in these real-world samples is less documented. nih.govresearchgate.net However, one study tentatively identified 2-ethylhexyl chloroacetate as a product of the thermal degradation of polyvinyl chloride (PVC), another potential environmental source. mdpi.com

Table 1: Identified Byproducts from the Degradation of 2-Ethylhexyl-4-methoxycinnamate (EHMC) under Chlorination and/or UV Radiation

| Degradation Product | Formation Condition | Reference |

|---|---|---|

| 2-Ethylhexyl chloroacetate | EHMC + NaOCl | researchgate.neticm.edu.pl |

| Z-EHMC (cis-isomer) | EHMC + NaOCl / EHMC + NaOCl + UV | icm.edu.pl |

| 1-Chloro-4-methoxybenzene | EHMC + NaOCl | researchgate.neticm.edu.pl |

| 1,3-Dichloro-2-methoxybenzene | EHMC + NaOCl | researchgate.neticm.edu.pl |

| 3-Chloro-4-methoxybenzaldehyde | EHMC + NaOCl | researchgate.neticm.edu.pl |

| 2-Ethylhexyl alcohol | EHMC + NaOCl + UV | icm.edu.plmdpi.com |

Hydrolytic Stability and Hydrolysis Products

Under alkaline conditions, the hydrolysis of chloroacetate esters can also result in the substitution of the chlorine atom with a hydroxyl group, in addition to cleaving the ester bond. nih.gov The rate of hydrolysis is pH-dependent. For example, ethyl chloroacetate, a similar but smaller molecule, has an estimated hydrolysis half-life of 9 days at a pH of 7, which shortens to 22 hours at a pH of 8, indicating that the degradation is significantly faster under more basic conditions. nih.gov Given the larger, more sterically hindered 2-ethylhexyl group, the hydrolysis of 2-ethylhexyl chloroacetate may be slower than that of ethyl chloroacetate under comparable conditions. europa.eu

Table 2: Predicted Hydrolysis Reaction for 2-Ethylhexyl Chloroacetate

| Reactant | Condition | Products | Reference |

|---|---|---|---|

| 2-Ethylhexyl chloroacetate | Hydrolysis (acidic or basic) | 2-Ethylhexanol + Chloroacetic acid | nih.govsmolecule.com |

| Ethyl chloroacetate (for comparison) | Hydrolysis (pH 7, 25 °C) | Ethanol + Chloroacetic acid (Half-life: 9 days) | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,3-Dichloro-2-methoxybenzene |

| 1-Chloro-4-methoxybenzene |

| 2-Ethylhexanol |

| 2-Ethylhexyl chloroacetate |

| 2-Ethylhexyl-4-methoxycinnamate (EHMC) |

| 3-Chloro-4-methoxybenzaldehyde |

| 4-Methoxybenzaldehyde |

| Chloroacetic acid |

| Dichloromethane |

| Ethyl acetate |

| Ethyl chloroacetate |

| Ethanol |

| n-Hexane |

| Polyvinyl chloride (PVC) |

| Sodium hypochlorite |

Analytical Methodologies for 2 Ethylhexyl Chloroacetate in Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly gas chromatography, is the cornerstone for the analysis of 2-Ethylhexyl chloroacetate (B1199739). It allows for the effective separation of this volatile compound from a sample matrix, which is a critical prerequisite for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the principal and most definitive method for the detection and identification of 2-Ethylhexyl chloroacetate. nih.gov This technique is frequently employed in studies investigating the degradation of other chemical compounds, where 2-Ethylhexyl chloroacetate may be formed as a byproduct. researchgate.net A notable example is its formation as a C=C bridge cleavage product during the degradation of the sunscreen agent 2-ethylhexyl-4-methoxycinnamate (EHMC) in the presence of sodium hypochlorite (B82951). nih.govresearchgate.netresearchgate.net

The analytical process typically begins with sample preparation involving liquid-liquid extraction to isolate the analyte from an aqueous matrix. jeeng.net Due to the higher polarity of chlorinated products like 2-Ethylhexyl chloroacetate compared to parent compounds such as EHMC, polar extracting agents are more effective. nih.govresearchgate.net Dichloromethane (B109758) is a commonly used solvent for this purpose. jeeng.net After extraction, the organic phase is often dried with anhydrous sodium sulfate (B86663) and concentrated by rotary evaporation to a smaller volume before injection into the GC-MS system. jeeng.neticm.edu.pl

The GC separates the components of the extracted mixture based on their volatility and interaction with a stationary phase within a capillary column. aidic.it The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral "fingerprint" for identification. aidic.it The development of mass spectral interpretation and classification tools aids in the identification of organochlorine compounds, which is particularly useful when reference standards are unavailable. nih.gov

Table 1: Exemplary GC-MS Parameters for Analysis of EHMC Degradation Products, Including 2-Ethylhexyl Chloroacetate

| Parameter | Condition | Source |

|---|---|---|

| Instrument | HEWLETT PACKARD 5890 Gas Chromatograph with MS detector | jeeng.neticm.edu.pl |

| Column | ZB-5MS (30 m x 0.25 mm x 0.25 µm) | jeeng.neticm.edu.pl |

| Carrier Gas | Helium | jeeng.neticm.edu.pl |

| Injection Volume | 1 µL | jeeng.neticm.edu.pl |

| Injector Temperature | 250 °C | jeeng.neticm.edu.pl |

| Oven Temperature Program | 80 °C to 260 °C at 10 °C/min, then to 300 °C at 5 °C/min | jeeng.neticm.edu.pl |

While specific environmental monitoring reports on the occurrence of 2-Ethylhexyl chloroacetate in water bodies are not widely available, the principles for developing methods for its trace-level analysis are well-established, drawing from methodologies for similar compounds like ethyl chloroacetate. researchgate.netrasayanjournal.co.in The goal of such method development is to identify and quantify the compound at very low concentrations, often at the parts-per-million (ppm) level, which is crucial when it is considered a genotoxic impurity in other products. rasayanjournal.co.in

A key aspect of method development is the selection of an appropriate diluent. rasayanjournal.co.in For instance, in the analysis of the related ethyl chloroacetate, n-hexane was chosen as the diluent because the analyte is soluble in it, while the primary drug substance (Nitrofurantoin) is not, allowing for clear separation. rasayanjournal.co.in Optimization of the chromatographic conditions is also critical. This includes selecting the right capillary column (e.g., a DB-1, 100% dimethylpolysiloxane column, may be chosen for achieving sharper peaks than a DB-5) and fine-tuning the injection volume and split ratio to maximize sensitivity. rasayanjournal.co.in

Validation of the developed method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. rasayanjournal.co.inresearchgate.net This involves determining key performance parameters such as the Limit of Detection (LOD) and Limit of Quantification (LOQ). rasayanjournal.co.in The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. rasayanjournal.co.in

Table 2: Illustrative Method Validation Parameters for Trace Analysis of a Related Compound (Ethyl Chloroacetate)

| Parameter | Value | Source |

|---|---|---|

| Limit of Detection (LOD) | 0.38 ppm | rasayanjournal.co.inresearchgate.net |

| Limit of Quantification (LOQ) | 1.1 ppm | rasayanjournal.co.inresearchgate.net |

| Technique | Gas Chromatography (GC) | rasayanjournal.co.inresearchgate.net |

Spectroscopic Characterization in Reaction Monitoring and Product Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure of 2-Ethylhexyl chloroacetate and for monitoring the progress of reactions in which it is formed or consumed. While detailed spectroscopic studies focused solely on 2-Ethylhexyl chloroacetate are not extensively published, its structural features allow for predictable characterization using standard methods like Infrared (IR) spectroscopy and Mass Spectrometry (MS).

In a research context, such as monitoring the degradation of EHMC, samples can be taken from the reaction mixture at regular intervals to track the formation of products like 2-Ethylhexyl chloroacetate. jeeng.netresearchgate.net UV-Vis spectroscopy can be used to monitor the disappearance of a reactant if it has a distinct chromophore that absorbs UV or visible light. For example, the polymerization of 2-ethylhexyl acrylate (B77674) (a structurally related ester) can be followed by observing the decrease in UV absorption as the monomer's double bonds are consumed. fluenceanalytics.com

Structural confirmation relies on a combination of techniques. Mass spectrometry, as part of a GC-MS analysis, verifies the molecular weight and provides fragmentation patterns that help elucidate the structure. Infrared spectroscopy identifies the functional groups present in the molecule. For 2-Ethylhexyl chloroacetate, a strong absorption peak would be expected for the ester carbonyl (C=O) group.

Table 3: Expected Spectroscopic Signatures for 2-Ethylhexyl Chloroacetate

| Spectroscopic Technique | Feature | Expected Region/Value | Source |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Ester C=O stretch | ~1740 cm⁻¹ | |

| Mass Spectrometry (MS) | Molecular Weight | 206.10 g/mol (for C₁₀H₁₉ClO₂) | nih.gov |

| ¹³C Nuclear Magnetic Resonance (NMR) | Ester Carbonyl (C=O) | ~170 ppm | |

Role in Advanced Organic Syntheses and Chemical Building Blocks

Intermediate in the Synthesis of Specialized Chemical Compounds

The reactivity of 2-ethylhexyl chloroacetate (B1199739) makes it a valuable precursor for the synthesis of more complex and specialized molecules, including herbicides and organotin stabilizers.

2-Ethylhexyl chloroacetate is a key component in the production of certain phenoxy herbicides. A notable example is its role in the synthesis of 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate, also known as MCPA-2-ethylhexyl ester. sigmaaldrich.comepa.govsielc.com This herbicide is effective against annual and perennial broadleaf weeds in various crops. google.com

The synthesis generally involves the esterification of 2-methyl-4-chlorophenoxyacetic acid (MCPA) with 2-ethylhexyl alcohol. google.com However, an alternative pathway involves the reaction of a salt of MCPA with 2-ethylhexyl chloroacetate. More commonly, chloroacetic acid, a precursor to 2-ethylhexyl chloroacetate, is reacted with o-cresol (B1677501) and sodium hydroxide (B78521) to form 2-methylphenoxy sodium acetate, which is then chlorinated and esterified with 2-ethylhexyl alcohol. google.comgoogle.com The use of 2-ethylhexyl ester derivatives enhances the lipophilicity of the herbicide, which allows for more effective penetration of the plant leaf's cuticle. ontosight.ai

A general synthetic route starting from chloroacetic acid is outlined below:

Neutralization: Chloroacetic acid is neutralized with a base like sodium hydroxide to form sodium chloroacetate. google.com

Etherification: The sodium chloroacetate then reacts with the sodium salt of a phenol (B47542) (e.g., sodium o-cresolate) to form a phenoxyacetate (B1228835) derivative. google.comgoogle.com

Chlorination: The phenoxyacetate intermediate is chlorinated. google.com

Esterification: Finally, the resulting chlorinated phenoxyacetic acid is esterified with 2-ethylhexyl alcohol to yield the final herbicide product. google.com

Table 1: Synthesis Steps for 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate

| Step | Reactants | Product |

| 1. Neutralization | Chloroacetic acid, Sodium hydroxide | Sodium chloroacetate |

| 2. Etherification | Sodium chloroacetate, Sodium o-cresolate | 2-methylphenoxy sodium acetate |

| 3. Chlorination | 2-methylphenoxy sodium acetate, Chlorine | 2-methyl-4-chlorophenoxyacetic acid |

| 4. Esterification | 2-methyl-4-chlorophenoxyacetic acid, 2-Ethylhexyl alcohol | 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate |

2-Ethylhexyl chloroacetate is an important precursor in the synthesis of organotin stabilizers, which are crucial additives for preventing the thermal degradation of polyvinyl chloride (PVC). iyte.edu.trchromatographyonline.com These stabilizers function by reacting with hydrogen chloride that is eliminated from the PVC matrix at high temperatures, and by substituting reactive allylic chloride sites in the polymer chain. iyte.edu.tr

The synthesis of organotin mercaptide stabilizers often involves the preparation of 2-ethylhexyl thioglycolate (also known as iso-octyl thioglycolate) from 2-ethylhexyl chloroacetate. google.comsmolecule.comgoogle.com This is then reacted with an organotin oxide or chloride. iyte.edu.trsmolecule.com

A typical synthesis of 2-ethylhexyl thioglycolate from 2-ethylhexyl chloroacetate involves its reaction with a hydrosulfide (B80085) source, such as sodium hydrosulfide or ammonium (B1175870) hydrosulfide. google.comgoogle.com In one patented method, 2-ethylhexyl chloroacetate is reacted with a methanolic solution of ammonia (B1221849) and hydrogen sulfide (B99878) under pressure, achieving a high yield of 2-ethylhexyl thioglycolate. google.comgoogle.com Another approach involves the reaction of 2-ethylhexyl chloroacetate with sodium thiosulfate (B1220275) to form a Bunte salt, which is then hydrolyzed and reduced to yield 2-ethylhexyl thioglycolate. smolecule.comgoogle.com

The resulting 2-ethylhexyl thioglycolate is then reacted with a dialkyltin oxide, such as dibutyltin (B87310) oxide, to produce the corresponding dibutyltin bis(2-ethylhexyl thioglycolate) stabilizer. smolecule.com

Table 2: Synthesis of an Organotin Stabilizer from 2-Ethylhexyl chloroacetate

| Step | Reactants | Product |

| 1. Thiolation | 2-Ethylhexyl chloroacetate, Sodium hydrosulfide | 2-Ethylhexyl thioglycolate |

| 2. Condensation | 2-Ethylhexyl thioglycolate, Dibutyltin oxide | Dibutyltin bis(2-ethylhexyl thioglycolate) |

The reactivity of 2-ethylhexyl chloroacetate makes it a useful building block for the synthesis of various heterocyclic compounds. researchgate.net The chloroacetate moiety can be used to introduce a two-carbon unit with an ester group, which can then participate in cyclization reactions.

For instance, chloroacetate esters can be used in Claisen condensation-type reactions to form β-keto esters, which are versatile intermediates for heterocycle synthesis. researchgate.net While specific examples detailing the use of 2-ethylhexyl chloroacetate in the synthesis of a wide array of heterocycles are not extensively documented in the provided search results, the reactivity of its analogue, ethyl chloroacetate, is well-established in this area. rdd.edu.iqresearchgate.net For example, ethyl chloroacetate reacts with 2-aminopyridines to form imidazo[1,2-a]pyridine (B132010) derivatives and with thioamides in the Hantzsch thiazole (B1198619) synthesis. By analogy, 2-ethylhexyl chloroacetate could be employed to introduce the 2-ethylhexyloxycarbonylmethyl group onto a nitrogen or sulfur atom, followed by cyclization to form the corresponding heterocyclic ring system.

A study on the synthesis of novel heterocyclic derivatives from 2-thiol-5-phenyl-1,3,4-oxadiazole utilized ethyl chloroacetate to form an ester intermediate, which was then converted to a hydrazide and cyclized. rdd.edu.iq The use of 2-ethylhexyl chloroacetate in similar reaction schemes would lead to heterocycles bearing a 2-ethylhexyl ester group.

Functional Group Transformations and Derivatization Strategies

The two primary functional groups of 2-ethylhexyl chloroacetate, the ester and the alkyl chloride, can undergo a variety of transformations, allowing for diverse derivatization strategies.

The chlorine atom is susceptible to nucleophilic substitution (SN2) reactions. This is exemplified by its reaction with hydrosulfides to form thioglycolates, a key step in the synthesis of organotin stabilizers. google.comgoogle.com Similarly, it can react with amines and other nucleophiles. researchgate.net The reactivity can be enhanced by the addition of sodium iodide, which promotes an in-situ Finkelstein reaction to form the more reactive iodoacetate intermediate. researchgate.net

The ester group can be transformed through several classic reactions:

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 2-ethylhexyl alcohol and chloroacetic acid.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to a different ester of chloroacetic acid.

Amidation: Reaction with ammonia or primary or secondary amines can convert the ester to the corresponding chloroacetamide. For example, ethyl chloroacetate reacts with aqueous ammonia to form chloroacetamide. orgsyn.org

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to the corresponding alcohol, 2-chloro-4-ethyl-1-hexanol.

Derivatization of 2-ethylhexyl chloroacetate is a key strategy for its use in various applications. For example, its conversion to 2-ethylhexyl thioglycolate is a critical derivatization for its use in PVC stabilizers. google.comgoogle.com

Application as a Solvent in Specific Organic Reactions

While 2-ethylhexyl chloroacetate is primarily used as a reactant or intermediate, its physical properties suggest potential as a solvent in certain organic reactions. It is a liquid at room temperature with a relatively high boiling point (234.3°C at 760 mmHg), and it is soluble in most organic solvents. lookchem.com Its analogue, 2-ethylhexyl acetate, is noted for its excellent solvent properties and is used in paints, coatings, and adhesives. solubilityofthings.com

Although direct evidence of 2-ethylhexyl chloroacetate being used as a primary solvent is limited in the provided search results, related compounds like ethyl chloroacetate are used in conjunction with other solvents in various reactions. For example, reactions involving ethyl chloroacetate are often carried out in solvents like DMF, acetone (B3395972), or ethanol (B145695). researchgate.net Given its structure, 2-ethylhexyl chloroacetate could potentially serve as a high-boiling, moderately polar aprotic solvent in specific applications where its reactivity does not interfere with the desired transformation.

Theoretical and Computational Studies on 2 Ethylhexyl Chloroacetate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Reactivity and Degradation Mechanism Elucidation)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. This approach has been applied to understand the degradation mechanisms of larger molecules that yield 2-Ethylhexyl chloroacetate (B1199739) as a breakdown product.

Detailed Research Findings:

In studies investigating the degradation of 2-ethylhexyl-4-methoxycinnamate (EHMC) in the presence of hypochlorite (B82951) (HOCl), DFT calculations have been crucial for interpreting the reaction mechanism. nih.gov The reaction of EHMC with HOCl results in the cleavage of the C=C double bond, forming several products, including 2-ethylhexyl chloroacetate. nih.govresearchgate.net

Theoretical analyses using DFT help to understand the local reactivity of the parent molecule (EHMC) and predict the most likely sites for chemical attack. nih.gov For instance, local reactivity analysis based on DFT has been performed to describe the nature of EHMC degradation. nih.gov These calculations can determine various reactivity indices derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

In a study on EHMC photodegradation, DFT and MP2 calculations were used to supplement experimental findings. researchgate.net The calculations, performed with software like Gaussian 03, employed methods such as the B3LYP functional with a 6-31+G(d,p) basis set. researchgate.net The Polarized Continuum Model (PCM) is often used to account for solvent effects. researchgate.net Such computational studies have demonstrated that the reactions leading to degradation products are thermodynamically probable. researchgate.net

Below is a table summarizing typical parameters used in DFT calculations for studying reactions involving compounds like 2-Ethylhexyl chloroacetate.

| Computational Parameter | Description | Example of Use in Related Studies |

| Method | The theoretical model used to approximate the Schrödinger equation. | Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2). researchgate.net |

| Functional | The part of the DFT calculation that approximates the exchange-correlation energy. | B3LYP. researchgate.net |

| Basis Set | A set of functions used to build the molecular orbitals. | 6-31+G(d,p). researchgate.net |

| Solvent Model | A method to simulate the effects of a solvent on the molecule's properties. | Polarized Continuum Model (PCM). researchgate.net |

Molecular Modeling for Structure-Reactivity Relationship Prediction

Molecular modeling allows for the prediction of relationships between a molecule's three-dimensional structure and its chemical reactivity. This is often achieved by calculating reactivity descriptors, which are derived from the molecule's electronic structure.

Detailed Research Findings:

A key tool in predicting reactivity is the Fukui function, which is derived from DFT calculations. The Fukui function indicates the propensity of each atomic site in a molecule to undergo an electrophilic, nucleophilic, or radical attack. nih.govresearchgate.net In the context of the degradation of EHMC to form 2-ethylhexyl chloroacetate, Fukui function analysis showed that the electrophilic attack by HOCl on the C=C bridge of EHMC is highly favorable, even more so than chlorination of the phenyl ring. nih.gov This finding strongly suggests that the initial step of EHMC degradation is an electrophilic addition to this double bond, which subsequently cleaves to form products including 2-ethylhexyl chloroacetate. nih.gov

The table below presents key reactivity indices used in computational chemistry.

| Reactivity Index | Formula | Significance |

| Absolute Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution; related to stability. researchgate.net |

| Electrophilicity (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. researchgate.net |

| Fukui Function (f(r)) | Varies for electrophilic, nucleophilic, or radical attack | Identifies the most reactive sites within a molecule for a specific type of attack. nih.gov |

Computational Approaches in Reaction Pathway Analysis

Computational chemistry is essential for mapping out potential reaction pathways and determining the most energetically favorable routes. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be constructed.

Detailed Research Findings:

For the formation of 2-ethylhexyl chloroacetate from EHMC, computational analysis supports a specific degradation pathway. The reaction is initiated by the electrophilic attack of HOCl on the carbon-carbon double bond of the cinnamate (B1238496) moiety in EHMC. nih.gov DFT calculations confirm that this step is highly favorable. nih.gov This initial addition leads to an unstable intermediate that undergoes cleavage of the double bond, resulting in the formation of 2-ethylhexyl chloroacetate and other breakdown products like 3-chloro-4-methoxybenzaldehyde. nih.govresearchgate.net

Thermodynamic calculations using DFT can further validate proposed pathways. For example, by calculating the change in Gibbs free energy (ΔG) for a reaction step, it can be determined if the process is thermodynamically spontaneous (ΔG < 0). researchgate.net DFT thermochemical calculations performed on the degradation of related methoxycinnamic acid compounds with chlorine species showed that the reactions were consistently thermodynamically probable and exothermic (ΔH < 0). researchgate.net This type of analysis provides strong theoretical support for experimentally observed reaction pathways.

The proposed pathway leading to the formation of 2-Ethylhexyl chloroacetate is outlined below.

| Step | Description | Computational Insight |

| 1. Initial Attack | Electrophilic attack of HOCl on the C=C double bond of the EHMC molecule. | Fukui function analysis shows the C=C bridge is the most favorable site for electrophilic attack. nih.gov |

| 2. Intermediate Formation | Formation of an unstable chlorohydrin-type intermediate. | The energy of this intermediate can be calculated to assess its stability relative to reactants and products. |

| 3. Bond Cleavage | Cleavage of the original C=C double bond in the intermediate. | This step leads to the formation of 2-ethylhexyl chloroacetate and a substituted benzaldehyde (B42025) derivative. nih.govresearchgate.net |

| 4. Product Formation | Formation of stable end products. | DFT calculations can confirm the thermodynamic favorability (negative ΔG) of the overall reaction pathway. researchgate.net |

Q & A

Q. What are the recommended methods for synthesizing 2-ethylhexyl chloroacetate in laboratory settings?

- Methodological Answer : 2-Ethylhexyl chloroacetate can be synthesized via esterification of chloroacetic acid with 2-ethylhexanol using acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–80°C). Purification typically involves vacuum distillation to isolate the ester from unreacted reagents and byproducts. Analytical confirmation via FT-IR (C=O stretch at ~1740 cm⁻¹, C-Cl at ~750 cm⁻¹) and ¹H NMR (characteristic peaks for ethylhexyl chain: δ 0.8–1.6 ppm) is critical .

Q. How can researchers characterize the stability of 2-ethylhexyl chloroacetate under varying storage conditions?

- Methodological Answer : Stability studies should assess hydrolysis rates under acidic, neutral, and alkaline conditions (e.g., pH 3–10) via HPLC or GC-MS to monitor ester degradation. Thermal stability can be evaluated using TGA-DSC to identify decomposition temperatures. For example, chloroacetate esters may release chlorine gas above 150°C, necessitating inert storage environments .

Q. What analytical techniques are optimal for identifying trace impurities in 2-ethylhexyl chloroacetate?

- Methodological Answer : GC-MS with a polar capillary column (e.g., DB-WAX) is effective for separating volatile impurities like residual chloroacetic acid or 2-ethylhexanol. LC-QTOF can detect non-volatile chlorinated byproducts. Quantify impurities using external calibration curves and report limits of detection (LOD < 0.1 ppm) .

Advanced Research Questions

Q. How do hydrolytic dehalogenases interact with 2-ethylhexyl chloroacetate, and what kinetic parameters govern its biodegradation?

- Methodological Answer : Enzymatic assays using hydrolytic dehalogenases (e.g., Rsc1362 or PA0810) can determine substrate specificity. Isothermal Titration Calorimetry (ITC) measures binding affinity (KM) and catalytic efficiency (kcat). For example, Rsc1362 exhibits a KM of 0.06 mM for chloroacetate, while PA0810 shows lower activity (kcat = 2.6 min⁻¹), suggesting enzyme-dependent degradation pathways .

Q. How can conflicting data on the environmental persistence of 2-ethylhexyl chloroacetate be resolved?

- Methodological Answer : Discrepancies in half-life estimates (e.g., aqueous vs. soil matrices) require controlled microcosm studies under standardized OECD guidelines. Use ¹⁴C-labeled 2-ethylhexyl chloroacetate to track mineralization rates via scintillation counting. Compare results with computational models (e.g., EPI Suite) to validate predictive accuracy .

Q. What advanced strategies mitigate chlorinated byproduct formation during oxidative degradation of 2-ethylhexyl chloroacetate?

- Methodological Answer : UV/NaOCl systems reduce chlorinated byproducts (e.g., 2-ethylhexyl chloroacetate) compared to NaOCl alone. Optimize reaction parameters (pH 7–9, UV intensity > 254 nm) and monitor via LC-ESI-MS/MS . For example, prolonged UV exposure (5 hours) eliminates dichloroderivatives, leaving only Z-EHMC as a metabolite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.